4-butyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one
Overview
Description
4-butyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a butyl group, a methoxybenzyl ether, and a methyl group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Butyl Group: The butyl group can be introduced through an alkylation reaction using butyl bromide and a suitable base such as potassium carbonate.
Attachment of the Methoxybenzyl Ether: The methoxybenzyl ether can be introduced through a Williamson ether synthesis, which involves the reaction of the corresponding phenol with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-butyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups or other reducible functionalities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl ether position, using nucleophiles such as amines or thiols.
Hydrolysis: The methoxybenzyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydride, and dimethylformamide.
Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.
Major Products Formed
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of alcohols or reduced derivatives.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Hydrolysis: Formation of the corresponding phenol.
Scientific Research Applications
4-butyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer, antiviral, and anticoagulant activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-butyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. For example, it may inhibit or activate specific enzymes, bind to receptors to trigger signaling pathways, or scavenge free radicals to exert antioxidant effects. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
4-butyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:
4-butyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one: Lacks the methyl group at the 8-position, which may affect its biological activity and chemical reactivity.
4-butyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one: Has a methoxy group at the 2-position of the benzyl ether, which may influence its properties.
4-butyl-7-[(4-hydroxybenzyl)oxy]-2H-chromen-2-one: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activities compared to other similar compounds.
Properties
IUPAC Name |
4-butyl-7-[(4-methoxyphenyl)methoxy]-8-methylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4/c1-4-5-6-17-13-21(23)26-22-15(2)20(12-11-19(17)22)25-14-16-7-9-18(24-3)10-8-16/h7-13H,4-6,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEPCOKFWBOYHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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